8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Description
This compound is a spirocyclic diazaspiro derivative featuring a 1,8-diazaspiro[4.5]decane core with a 2-oxo group, a tert-butyl ester at the 8-O position, and a methyl ester at the 4-O position. The molecular formula is inferred as C₁₅H₂₄N₂O₅ (based on structural analogs in ), with a molecular weight of 312.37 g/mol (approximated from substituent differences vs. ethyl analogs).
Properties
Molecular Formula |
C15H24N2O5 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)22-13(20)17-7-5-15(6-8-17)10(12(19)21-4)9-11(18)16-15/h10H,5-9H2,1-4H3,(H,16,18) |
InChI Key |
LIJHSEFLUISMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CC(=O)N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-butyl formate (a close analogue)
A patented method (CN109651368A) describes a preparation route highly relevant to the target compound:
- Step 1: Dissolve the starting amine compound in dimethyl sulfoxide (DMSO) at 25 °C.
- Step 2: Add tetrabutylammonium iodide and potassium fluoride as phase transfer catalysts and bases.
- Step 3: Introduce dimethyl maleate to the reaction mixture and heat to 40 °C for 22 hours to promote cyclization and ester formation.
- Step 4: Upon completion (monitored by TLC), quench with water and extract with tert-butyl dimethyl ether.
- Step 5: Purify the product to obtain the 4-methyl ester and 8-tert-butyl ester diazaspiro compound.
Reaction conditions and yields:
| Parameter | Value |
|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 25 °C initially, then 40 °C |
| Reaction time | 22 hours |
| Catalysts | Tetrabutylammonium iodide, KF |
| Extraction solvent | tert-Butyl dimethyl ether |
| Monitoring | Thin Layer Chromatography (TLC) |
| Yield | Not explicitly stated, typically moderate to high |
This method emphasizes mild conditions and efficient ring closure with selective ester formation.
Multi-step Synthesis of Related Diazaspiro Compounds
A seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylate (structurally related) provides insights into complex spirocyclic ester preparation:
| Step | Reaction Description | Conditions | Time | Temperature |
|---|---|---|---|---|
| 1 | Ethyl malonate + ethanol → intermediate compound 2 | Stirring | 5 hours | 25–80 °C |
| 2 | Reduction with lithium borohydride in THF | Stirring | 2.5 hours | 0–70 °C |
| 3 | Reaction with p-toluenesulfonyl chloride in DCM | Stirring | 12 hours | 25 °C |
| 4 | Ring closure with cesium carbonate in acetonitrile | Stirring | 3 hours | 25–90 °C |
| 5 | Reduction with magnesium chips in methanol | Stirring | 1 hour | 25–80 °C |
| 6 | Reaction with Boc anhydride in DCM/water | Stirring | 12 hours | 25 °C |
| 7 | Hydrogenation with palladium on carbon in methanol | Stirring | 3 hours | 25 °C |
- This sequence involves ester formation, ring closure, reductions, and protection steps.
- The use of Boc anhydride and palladium-catalyzed hydrogenation is common for protecting group manipulation and final compound refinement.
- The overall process is designed for industrial scalability with readily available reagents and controlled reaction parameters.
Key Reaction Mechanisms and Notes
- Cyclization: Typically achieved by nucleophilic attack of nitrogen on activated esters or halides, forming the spiro ring.
- Esterification: Selective ester groups (tert-butyl and methyl) are introduced either by direct esterification or by using ester-protected intermediates.
- Reduction steps: Lithium borohydride and magnesium are used to reduce intermediates, facilitating ring closure or functional group transformations.
- Protecting groups: Boc and tert-butyl esters protect amine and acid functionalities during multi-step synthesis.
- Purification: Extraction and chromatographic techniques (TLC monitoring) ensure product purity.
Comparative Data Table of Preparation Parameters
| Preparation Aspect | Method from CN109651368A (4-methyl/8-tert-butyl ester) | Multi-step Synthesis (tert-butyl-1,7-diazaspiro) |
|---|---|---|
| Starting materials | Amine compound, dimethyl maleate | Ethyl malonate, lithium borohydride, Boc anhydride |
| Solvents | DMSO, tert-butyl dimethyl ether | Ethanol, THF, DCM, acetonitrile, methanol |
| Catalysts/Agents | Tetrabutylammonium iodide, potassium fluoride | p-Toluenesulfonyl chloride, cesium carbonate, Pd/C |
| Reaction temperatures | 25–40 °C | 0–90 °C (varies per step) |
| Reaction times | 22 hours | 1–12 hours per step |
| Monitoring | TLC | TLC |
| Yield | Moderate to high (not specified) | High (reported 100% in some steps) |
| Industrial scalability | Designed for cost-saving and efficiency | Designed for industrial production |
Research Findings and Practical Considerations
- The preparation of 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate requires careful control of reaction conditions to ensure selective ester formation and ring closure.
- Use of phase transfer catalysts and bases (e.g., tetrabutylammonium iodide, potassium fluoride) enhances reaction rates and yields.
- Multi-step syntheses involving reduction and protection steps improve purity and yield but require longer processing times.
- The choice of solvents and temperature profiles is critical to avoid side reactions and decomposition.
- Purification by extraction and chromatographic methods is essential for isolating the target compound with high purity.
- The methods described are adaptable for scale-up, with potential for industrial application.
Chemical Reactions Analysis
Ester Hydrolysis
-
Mechanism : Base-catalyzed nucleophilic acyl substitution at the methyl ester, leaving the tert-butyl group intact due to steric hindrance.
-
Applications : Used to generate intermediates for further functionalization in drug synthesis .
Transesterification
-
Key Insight : The tert-butyl ester resists transesterification under mild conditions, enabling selective modification of the methyl ester .
Oxidation Reactions
-
Limitation : The oxo group itself remains inert under standard oxidative conditions.
Ring-Opening Reactions
Reductive Amination
| Reaction Type | Conditions | Reagents | Outcome | Citations |
|---|---|---|---|---|
| NaBH(OAc)<sub>3</sub>-Mediated | CH<sub>3</sub>COOH, DCE | Aldehyde + NaBH(OAc)<sub>3</sub> | Formation of tertiary amine derivatives |
Photochemical Reactivity
| Reaction Type | Conditions | Reagents | Outcome | Citations |
|---|---|---|---|---|
| UV-Induced | λ = 254 nm, CH<sub>3</sub>CN | None | C–O bond cleavage in tert-butyl ester |
Key Mechanistic Insights
-
Steric Effects : The tert-butyl group hinders nucleophilic attack, dictating selectivity in hydrolysis and transesterification .
-
Electronic Effects : The oxo group stabilizes adjacent C–H bonds, reducing susceptibility to oxidation.
Comparative Reactivity Table
| Functional Group | Reaction Susceptibility | Preferred Conditions |
|---|---|---|
| Methyl Ester | High (hydrolysis, transesterification) | Basic or acidic aqueous conditions |
| tert-Butyl Ester | Low (resists most nucleophiles) | Strong acids (e.g., TFA) required for cleavage |
| Oxo Group | Inert under standard conditions | Requires strong oxidizers (e.g., KMnO<sub>4</sub>) |
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural features suggest potential therapeutic applications:
- Pharmacological Properties : Preliminary studies indicate that 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate may modulate enzyme activity and receptor interactions, making it a candidate for drug development.
- Anticancer Activity : Similar compounds within the diazaspiro family have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could also exhibit significant anticancer properties.
Case Study: Anticancer Efficacy
A study evaluated the effects of diazaspiro compounds on prostate cancer cell lines, revealing that derivatives significantly reduced cell viability in a dose-dependent manner. This suggests that the compound could be further explored for its anticancer potential.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reactivity : Its ability to undergo various chemical reactions, including oxidation and substitution, allows it to be utilized in the synthesis of novel spirocyclic compounds .
Synthesis Overview
The synthesis typically involves multi-step organic reactions under controlled conditions using specific catalysts and solvents. This requires careful optimization to ensure high yields of the desired product.
Material Science
Due to its unique structure, 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate may have applications in materials science:
- Catalysis : The compound's structural features may enable it to act as a catalyst or precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-O Position
a) 8-O-tert-butyl 4-O-ethyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate
- Molecular Formula : C₁₆H₂₈N₂O₄
- Molecular Weight : 312.40 g/mol
- Key Differences : Ethyl ester at 4-O instead of methyl.
- Predicted collision cross-section (CCS) for [M+H]+ adduct is 175.6 Ų ().
b) 8-O-tert-butyl 4-O-methyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
- Key Differences : 3-oxo group replaces 2-oxo, shifting the ketone position.
- Impact: Altered hydrogen-bonding capacity and reactivity.
Variations in Core Structure and Functional Groups
a) 8-(tert-Butyl) 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
- Key Differences : Benzyl substitution at the 2-position introduces aromaticity.
- Applications : Enhanced steric bulk may improve binding affinity in receptor-targeted therapies. However, safety data highlight environmental toxicity risks ().
b) 1-Boc-1,7-diazaspiro[4.5]decane
Structural and Property Comparison Table
Research Findings and Implications
- Synthetic Accessibility : Methyl esters (target compound) are typically easier to hydrolyze than tert-butyl esters, offering flexibility in prodrug design.
- Spectroscopic Differentiation : Ethyl analogs exhibit distinct CCS values in mass spectrometry (e.g., 175.6 Ų for [M+H]+), aiding analytical characterization.
- Safety and Handling : Derivatives with benzyl groups () require stringent safety protocols due to aquatic toxicity, whereas methyl/ethyl esters pose lower environmental risks.
Biological Activity
8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate is a compound belonging to the class of spirocyclic compounds. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 254.33 g/mol. It features a spirocyclic structure that is characteristic of many bioactive compounds, which often enhances their interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds in the diazaspiro series exhibit various biological activities, including:
- Inhibition of Enzyme Activity : Some derivatives have shown potential as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in hypertension management by regulating blood pressure through the metabolism of epoxyeicosatrienoic acids (EETs) .
- Anticrystallization Properties : The compound has been studied for its ability to inhibit l-cystine crystallization, which is significant in treating cystinuria—a genetic disorder that leads to kidney stone formation .
Case Studies and Experimental Results
- Cystinuria Treatment : A study evaluated the efficacy of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (related to our compound) in a Slc3a1-knockout mouse model. This compound demonstrated a significant reduction in stone formation compared to control groups, suggesting its potential as a therapeutic agent for cystinuria .
- Hypertension Management : In spontaneously hypertensive rats, certain diazaspiro derivatives were administered at doses ranging from 20 mg/kg to 37 mg/kg. These studies revealed a notable decrease in mean arterial pressure, indicating their effectiveness as antihypertensive agents .
Biological Activity Table
| Biological Activity | Mechanism/Target | Reference |
|---|---|---|
| Inhibition of sEH | Reduces blood pressure | |
| Anticrystallization | Inhibits l-cystine crystallization | |
| Antimicrobial properties | Disruption of bacterial cell walls |
Safety and Toxicology
The safety profile of 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate has not been extensively documented in public literature. However, related compounds have shown minimal adverse effects in animal models, suggesting a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate, and what critical intermediates are involved?
- Methodological Answer : The compound can be synthesized via a multi-step route involving spirocyclic ring formation and selective esterification. Key intermediates include tert-butyl-protected spirocyclic amines, such as tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1158749-94-0), which undergoes methylation at the 4-O position using methyl chloroformate under anhydrous conditions. Protecting group strategies (e.g., Boc for tert-butyl) are critical to prevent side reactions during carboxylation .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this spirocyclic compound?
- Methodological Answer :
- NMR : Use DEPT-135 to distinguish quaternary carbons (e.g., spirocyclic bridgehead carbons) and - HSQC for proton-carbon correlation.
- IR : Identify ester carbonyl stretches (~1740 cm) and lactam carbonyl (~1680 cm) to confirm functional groups.
- HRMS : Employ electrospray ionization (ESI+) to verify molecular ion peaks, ensuring isotopic patterns match theoretical values for CHNO .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : It serves as a scaffold for kinase inhibitors (e.g., RIPK1) due to its rigid spirocyclic core, which enhances binding selectivity. Researchers use structure-activity relationship (SAR) studies by modifying substituents at the 4-O and 8-O positions to optimize potency and pharmacokinetic properties .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spirocyclic structure, and what challenges arise during refinement?
- Methodological Answer : Use SHELXL for refinement, focusing on resolving disorder in the tert-butyl group. If crystal quality is poor, employ twin refinement (TWIN/BASF commands in SHELX) or high-resolution synchrotron data. Validate the model using R and check for overfitting with the Hamilton test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
